

Spectral Data Analysis of 2-(aminomethyl)-N,N-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(aminomethyl)-N,N-dimethylaniline

Cat. No.: B1271461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted and expected spectral data for the compound **2-(aminomethyl)-N,N-dimethylaniline** (CAS No. 57678-45-2). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on high-quality predicted Nuclear Magnetic Resonance (NMR) data, alongside a thorough discussion of the anticipated Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for the acquisition of such spectral data, serving as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

2-(aminomethyl)-N,N-dimethylaniline is a substituted aromatic amine containing a tertiary amine, a primary amine, and a disubstituted benzene ring. This unique combination of functional groups makes it an interesting building block in organic synthesis and a potential scaffold in medicinal chemistry. Accurate spectral characterization is crucial for the unambiguous identification and quality control of this and related compounds. This guide aims to provide a comprehensive reference for the spectral properties of **2-(aminomethyl)-N,N-dimethylaniline**.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the absence of publicly available experimental NMR data, the following ^1H and ^{13}C NMR spectral data have been generated using a high-quality NMR prediction engine. These predictions are based on established algorithms and a vast database of known chemical shifts. It is important to note that while these predictions are highly reliable, experimental verification is always recommended.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **2-(aminomethyl)-N,N-dimethylaniline**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
$\text{N}(\text{CH}_3)_2$	2.70	Singlet	6H
$\text{Ar}-\text{CH}_2-\text{NH}_2$	3.85	Singlet	2H
NH_2	1.50 (broad)	Singlet	2H
Aromatic H	7.20 - 7.35	Multiplet	4H

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-(aminomethyl)-N,N-dimethylaniline**

Carbon Atom	Predicted Chemical Shift (ppm)
N(CH ₃) ₂	45.0
Ar-CH ₂ -NH ₂	48.0
Aromatic C (quaternary, C-N)	152.0
Aromatic C (quaternary, C-CH ₂)	135.0
Aromatic CH	128.0 - 130.0

Disclaimer: These are predicted values and may differ from experimental results.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of **2-(aminomethyl)-N,N-dimethylaniline** is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected IR Absorption Bands for **2-(aminomethyl)-N,N-dimethylaniline**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibration
N-H (primary amine)	3300 - 3500	Medium, two bands	Symmetric & Asymmetric Stretch
C-H (aromatic)	3000 - 3100	Medium to Weak	Stretch
C-H (aliphatic)	2850 - 3000	Medium	Stretch
C=C (aromatic)	1450 - 1600	Medium to Strong	Stretch
C-N (aromatic amine)	1250 - 1350	Strong	Stretch
C-N (aliphatic amine)	1020 - 1250	Medium	Stretch
N-H (primary amine)	1590 - 1650	Medium	Bend

Expected Mass Spectrometry (MS) Data

In mass spectrometry, **2-(aminomethyl)-N,N-dimethylaniline** (molar mass: 150.22 g/mol) is expected to show a prominent molecular ion peak (M^+) in its electron ionization (EI) mass spectrum.

Table 4: Expected Mass Spectrometry Data for **2-(aminomethyl)-N,N-dimethylaniline**

m/z	Interpretation
150	Molecular ion (M^+)
133	Loss of NH_3
121	Loss of CH_2NH_2
106	Loss of $\text{N}(\text{CH}_3)_2$
77	Phenyl group fragment

Experimental Protocols

The following are general protocols for the acquisition of NMR, IR, and MS spectra for organic compounds like **2-(aminomethyl)-N,N-dimethylaniline**.

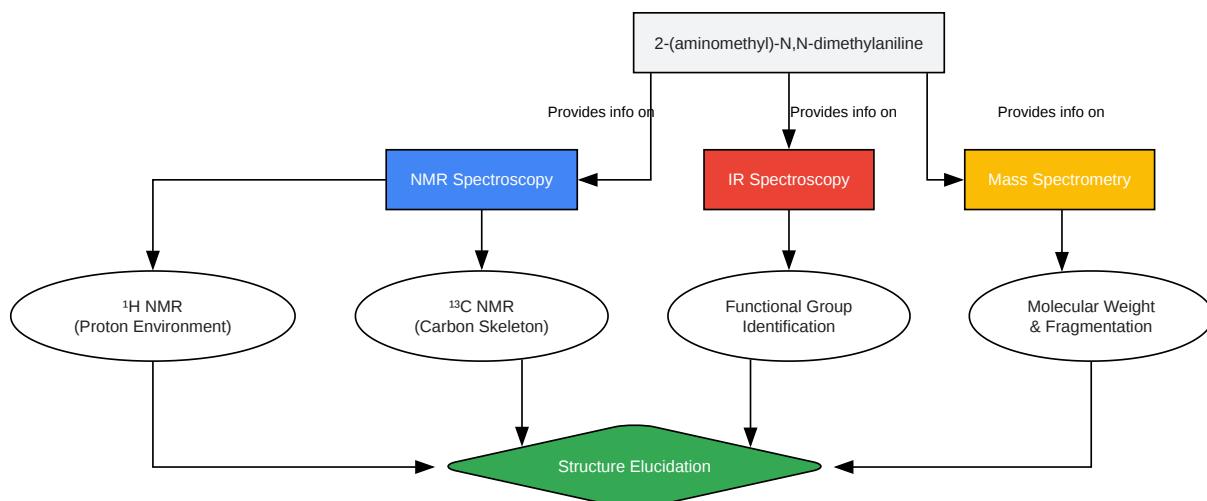
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a clean, dry NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample holder (or solvent) first, which is then automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Acquisition:
 - EI-MS: Introduce the sample (often via a direct insertion probe or a gas chromatograph) into the ion source where it is bombarded with high-energy electrons.

- ESI-MS: Infuse the sample solution into the ESI source where a high voltage is applied to generate a fine spray of charged droplets.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like **2-(aminomethyl)-N,N-dimethylaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **2-(aminomethyl)-N,N-dimethylaniline**.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of **2-(aminomethyl)-N,N-dimethylaniline**. While experimental data is currently scarce, the

predicted NMR data, in conjunction with the expected IR and MS features, offers a robust starting point for the identification and characterization of this compound. The outlined experimental protocols provide a standardized approach for researchers to obtain empirical data, which will be invaluable for validating and refining the predictions presented herein.

- To cite this document: BenchChem. [Spectral Data Analysis of 2-(aminomethyl)-N,N-dimethylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1271461#spectral-data-of-2-aminomethyl-n-n-dimethylaniline-nmr-ir-ms\]](https://www.benchchem.com/product/b1271461#spectral-data-of-2-aminomethyl-n-n-dimethylaniline-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com